molecular formula C7H2BrF3O3 B11849527 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid

2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid

Cat. No.: B11849527
M. Wt: 270.99 g/mol
InChI Key: GQVWUIYLZWNLLA-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H2BrF3O3 and a molecular weight of 270.99 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of hydroxybenzoic acid derivatives. One common method includes the reaction of 2,4,5-trifluorobenzoic acid with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes, binding to the active site and preventing substrate binding or catalysis . This inhibition can lead to changes in cellular processes and pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H2BrF3O3

Molecular Weight

270.99 g/mol

IUPAC Name

2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H2BrF3O3/c8-2-1(7(13)14)3(9)4(10)5(11)6(2)12/h12H,(H,13,14)

InChI Key

GQVWUIYLZWNLLA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)O)F)F)F)C(=O)O

Origin of Product

United States

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